1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a benzo[b]thiophene moiety, and a fluorophenyl group
Preparation Methods
The synthesis of 1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated reagents.
Cyclopropanation: The cyclopropane ring can be introduced using diazo compounds in the presence of metal catalysts.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the fluorophenyl and benzo[b]thiophene moieties. Common reagents include halogens, nucleophiles, and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar compounds to 1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid include:
1-(4-Benzo[b]thien-3-yl-3-chlorophenyl)cyclopropanecarboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(4-Benzo[b]thien-3-yl-3-methylphenyl)cyclopropanecarboxylic acid: The presence of a methyl group can influence the compound’s steric and electronic properties.
1-(4-Benzo[b]thien-3-yl-3-nitrophenyl)cyclopropanecarboxylic acid: The nitro group can introduce different reactivity patterns, particularly in redox reactions.
The uniqueness of 1-(4-Benzo[b]thien-3-yl-3-fluorophenyl)cyclopropanecarboxylic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
CAS No. |
865360-44-7 |
---|---|
Molecular Formula |
C18H13FO2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[4-(1-benzothiophen-3-yl)-3-fluorophenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C18H13FO2S/c19-15-9-11(18(7-8-18)17(20)21)5-6-12(15)14-10-22-16-4-2-1-3-13(14)16/h1-6,9-10H,7-8H2,(H,20,21) |
InChI Key |
OHASMRIPZSZDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CSC4=CC=CC=C43)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.